1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)thiourea
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Overview
Description
1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of two aromatic rings substituted with dimethyl and methoxy groups, connected through a thiourea linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)thiourea typically involves the reaction of 2,4-dimethylaniline with 2-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes like urease. The aromatic rings may also participate in π-π interactions with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethylphenyl)-3-phenylthiourea
- 1-(2-Methoxyphenyl)-3-phenylthiourea
- 1-(2,4-Dimethylphenyl)-3-(4-methoxyphenyl)thiourea
Uniqueness
1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)thiourea is unique due to the presence of both dimethyl and methoxy substituents on the aromatic rings. This combination of substituents can influence the compound’s electronic properties, reactivity, and binding interactions, making it distinct from other thiourea derivatives.
Properties
Molecular Formula |
C16H18N2OS |
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Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C16H18N2OS/c1-11-8-9-13(12(2)10-11)17-16(20)18-14-6-4-5-7-15(14)19-3/h4-10H,1-3H3,(H2,17,18,20) |
InChI Key |
WLOMUPOHZZBUPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=C2OC)C |
Origin of Product |
United States |
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